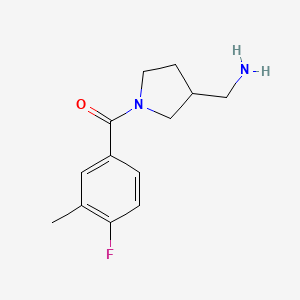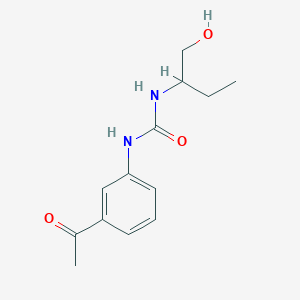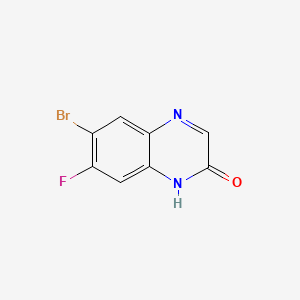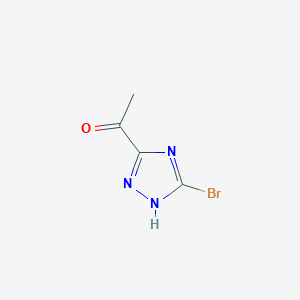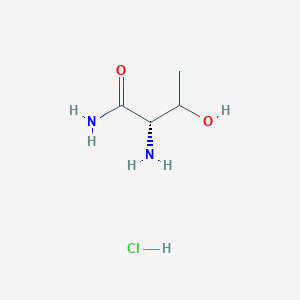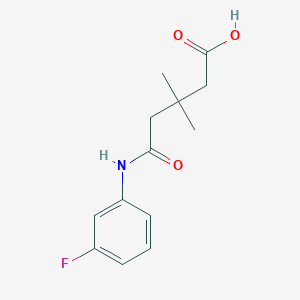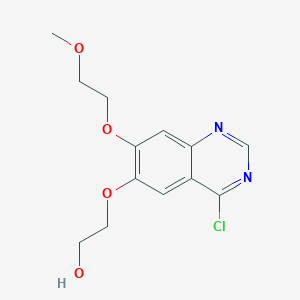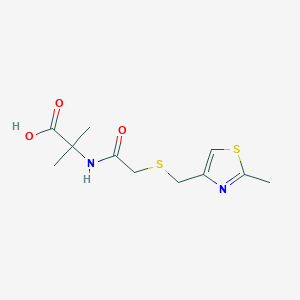
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Acetamido Group: The acetamido group is typically formed through the reaction of acetic anhydride with an amine precursor.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the acetamido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Amines: Resulting from reduction reactions.
Substituted Thiazoles: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial agent with a thiazole ring structure.
Eigenschaften
Molekularformel |
C11H16N2O3S2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-methyl-2-[[2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16N2O3S2/c1-7-12-8(5-18-7)4-17-6-9(14)13-11(2,3)10(15)16/h5H,4,6H2,1-3H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
DCSSVXIMFUFCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CSCC(=O)NC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)
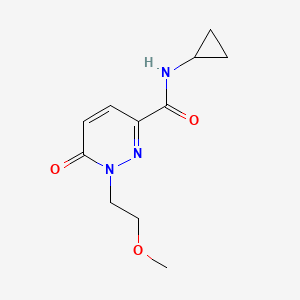
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
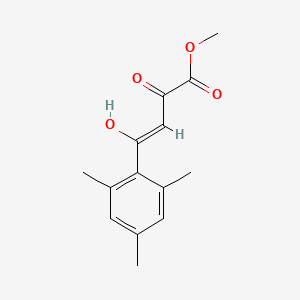
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
